molecular formula C21H23N3 B3260690 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine CAS No. 33354-77-7

4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine

Cat. No.: B3260690
CAS No.: 33354-77-7
M. Wt: 317.4 g/mol
InChI Key: YOWBQVKUBSRDEP-UHFFFAOYSA-N
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Description

4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine (CAS 33354-77-7) is a functionalized terpyridine ligand of significant interest in coordination chemistry and supramolecular science . With a molecular formula of C21H23N3 and a molecular weight of 317.4 g/mol, this compound acts as a tridentate NNN-pincer ligand, forming highly stable and well-defined octahedral complexes with various metal ions . The strategic placement of ethyl groups at the 4-positions of the terminal pyridine rings provides subtle electronic and steric influence; the weak electron-donating nature of the ethyl substituents enhances the σ-donor capacity of the nitrogen atoms, thereby modifying the metal-ligand bond strength and the redox properties of the resulting complex . Furthermore, these alkyl chains improve the compound's solubility in common organic solvents, a crucial practical advantage for synthesis and processing in materials science . Its primary research value lies in its application as a fundamental building block for constructing metallo-supramolecular architectures, such as cages, rings, and polyhedra, due to its rigid, linear geometry . This compound also serves as a key precursor in the development of active catalysts, particularly for olefin polymerization when complexed with metals like iron and cobalt . Additionally, its conjugated aromatic system makes it a candidate for investigating photophysical properties in functional materials, including luminescent compounds and electrochromic devices . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3/c1-4-15-7-9-22-18(11-15)20-13-17(6-3)14-21(24-20)19-12-16(5-2)8-10-23-19/h7-14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWBQVKUBSRDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271969
Record name 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine
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Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33354-77-7
Record name 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33354-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′,4′′-Triethyl-2,2′:6′,2′′-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies of 4 Ethyl 2,6 Bis 4 Ethylpyridin 2 Yl Pyridine

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine, this process identifies two primary building blocks: a central 2,6-disubstituted pyridine (B92270) core and two identical 4-ethylpyridine (B106801) side-chain moieties. The main synthetic challenge lies in the formation of the carbon-carbon bonds linking these units.

The central pyridine ring is a crucial component, and various methods exist for its synthesis with functional groups at the 2- and 6-positions, which are necessary for subsequent coupling reactions. These building blocks are often symmetrical to simplify the synthesis. Common strategies involve the functionalization of pyridine N-oxides or the cyclization of acyclic precursors. organic-chemistry.orgoist.jp For instance, pyridine-2,6-dicarboxylic acids can be synthesized in a one-pot method from pyruvates and aldehydes under mild conditions, serving as versatile intermediates. oist.jpmdpi.com Another approach is the biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells. rsc.org

Table 1: Key 2,6-Disubstituted Pyridine Building Blocks and Synthetic Approaches

Building Block General Synthetic Method Key Features
Pyridine-2,6-dicarboxylic Acid One-pot reaction of pyruvates and aldehydes with an ammonium (B1175870) source. oist.jp Highly functionalized; allows for various derivatizations.
2,6-Dihalopyridines Halogenation of pyridine or pyridine N-oxide. Precursors for cross-coupling reactions.
2,6-Bis(hydroxymethyl)pyridine Biocatalytic oxidation of 2,6-lutidine. rsc.org A green synthetic route to a functionalized core.

The 4-ethylpyridine side groups dictate the final substitution pattern of the target molecule. The synthesis of 4-ethylpyridine itself can be achieved through various classical organic reactions. acs.org For incorporation into the final terpyridine structure, the 4-ethylpyridine moiety must be activated, typically as a 2-acetyl or 2-ethynyl derivative. For example, 2-acetyl-4-ethylpyridine would be a key precursor for condensation-based synthetic routes. The synthesis of such precursors can be accomplished by modifying known procedures for related compounds like 5-ethyl-2-methylpyridine, which involves heating paraldehyde (B1678423) with an ammonia (B1221849) source. orgsyn.org

Table 2: Key 4-Ethylpyridine Precursors for Synthesis

Precursor Molecule Potential Synthetic Role
4-Ethylpyridine Starting material for further functionalization. cymitquimica.comchemsynthesis.com
2-Acetyl-4-ethylpyridine Key component in Kröhnke-type or Hantzsch-type pyridine syntheses.
2-Bromo-4-ethylpyridine Substrate for cross-coupling reactions (e.g., Sonogashira, Suzuki).

Optimized Synthetic Pathways for the Target Compound

Once the key precursors are identified and synthesized, they can be assembled to form the final this compound molecule. The choice of pathway depends on factors such as desired yield, scalability, and environmental impact.

One-pot procedures are highly efficient as they combine multiple reaction steps into a single operation, avoiding the need to isolate intermediates. tandfonline.com The synthesis of terpyridines and related polysubstituted pyridines is often amenable to such approaches. tandfonline.comcore.ac.uk A common method involves the reaction of two equivalents of a 2-acetylpyridine (B122185) derivative (in this case, 2-acetyl-4-ethylpyridine) with a formaldehyde (B43269) equivalent and an ammonia source, such as ammonium acetate (B1210297). rsc.org This condensation reaction forms the central pyridine ring in a single step. Variations of this method, including those catalyzed by nanomagnetic catalysts under solvent-free conditions, offer improved yields and easier purification. rsc.org

Table 3: Comparison of One-Pot Synthetic Strategies for Terpyridine Analogs

Method Description Advantages
Modified Bohlmann-Rahtz Three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk High regiochemical control and good yields.
Kröhnke Synthesis Analogs Condensation of two equivalents of 2-acetylpyridine with a suitable aldehyde and ammonia source. researchgate.net Well-established for terpyridine synthesis.
Nanocatalyst-Mediated Synthesis Reaction between acetylpyridine derivatives, aryl aldehydes, and ammonium acetate using a magnetic nanocatalyst. rsc.org Recoverable catalyst, solvent-free conditions, and acceptable yields.

| Microwave-Assisted Synthesis | Four-component reaction under microwave irradiation. acs.org | Excellent yields, short reaction times, and pure products. |

Stepwise synthesis offers greater control over the construction of the molecule, which can be advantageous for complex or asymmetrical targets. This approach typically involves the initial synthesis of a functionalized central pyridine ring, followed by the sequential attachment of the side-chain moieties. Cross-coupling reactions are central to this strategy. For instance, a 2,6-dihalopyridine core could be reacted with a 4-ethyl-2-pyridyl organometallic reagent (e.g., derived from 2-bromo-4-ethylpyridine) in a palladium- or nickel-catalyzed reaction. tandfonline.com Another stepwise approach involves the alkylation of bis(imino)pyridines to form new C-N or C-C bonds in a controlled manner. acs.org While often involving more steps and purification, this method allows for precise structural modifications.

Table 4: Outline of a Generic Stepwise Synthesis via Cross-Coupling

Step Reaction Purpose
1 Synthesis of 2,6-Dihalopyridine Create an electrophilic central core.
2 Synthesis of a 4-ethyl-2-pyridyl organometallic reagent Create a nucleophilic side-chain component.
3 Palladium- or Nickel-catalyzed Cross-Coupling Form the C-C bonds between the core and the two side chains.

| 4 | Purification | Isolate the final product. |

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.in In the context of synthesizing this compound, several green strategies can be employed. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. acs.orgijarsct.co.in The use of environmentally benign solvents (like water or ethanol) or performing reactions under solvent-free conditions further enhances the green credentials of a synthetic route. rsc.orgresearchgate.net

The development of novel catalysts is another cornerstone of green chemistry. This includes the use of biocatalysts, such as enzymes or whole cells, which operate under mild conditions, and earth-abundant metal catalysts like iron, which are less toxic and more economical than precious metal catalysts like palladium. ijarsct.co.inrsc.org

Table 5: Summary of Green Chemistry Strategies in Pyridine Synthesis

Strategy Description Example Application
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reactions. One-pot multicomponent synthesis of pyridine derivatives. acs.orgresearchgate.net
Solvent-Free Reactions Conducting reactions without a solvent medium. Nanocatalyst-mediated synthesis of terpyridines at elevated temperatures. rsc.org
Novel Catalysts Employing biocatalysts or earth-abundant metal catalysts. Iron-catalyzed cyclization for symmetrical pyridines. rsc.org

| Benign Solvents | Using non-toxic and renewable solvents like water or ethanol (B145695). | Performing condensation reactions in ethanol instead of hazardous organic solvents. acs.org |

Post-Synthetic Modification and Derivatization

Post-synthetic modification of the this compound core is a powerful approach to introduce new functionalities. While direct derivatization of the fully assembled ligand is often challenging, modifications of the ethyl groups or the pyridine rings can be achieved through various organic transformations, allowing for the creation of a diverse library of ligands with tailored properties.

The ethyl groups on the peripheral pyridine rings represent key targets for functionalization. While direct C-H activation of the ethyl groups is challenging and often unselective, a more common strategy involves the oxidation of the ethyl group to an acetyl or hydroxyethyl (B10761427) group. These transformed groups can then serve as handles for a wide range of subsequent reactions.

For instance, oxidation of the ethyl group to a ketone (acetyl group) would provide a reactive site for condensation reactions, allowing the introduction of imine or enamine functionalities. These new groups can extend the conjugation of the ligand system or introduce new coordination sites.

Another strategy involves the functionalization of the pyridine ring itself, although this is less common post-synthesis. Electrophilic aromatic substitution on the pyridine rings is generally difficult due to the electron-withdrawing nature of the nitrogen atom. However, strategies involving lithiation followed by quenching with an electrophile could potentially be employed to introduce substituents at specific positions, provided that regioselectivity can be controlled.

Table 1: Potential Peripheral Functionalization Reactions on Ethyl-Substituted Pyridine Scaffolds This table presents hypothetical functionalization strategies based on known reactivity of similar pyridine compounds, as direct examples for this compound are not extensively documented.

Starting Functional GroupReagent(s)Product Functional GroupPotential Application
-CH₂CH₃ (Ethyl)Oxidation (e.g., KMnO₄, SeO₂)-C(O)CH₃ (Acetyl)Condensation reactions, introduction of imines
-CH₂CH₃ (Ethyl)Halogenation (e.g., NBS)-CH(Br)CH₃ (Bromoethyl)Nucleophilic substitution, cross-coupling
Pyridine C-HOrganolithium, then E⁺Pyridine-E (Substituted)Tuning electronic properties

The introduction of chirality into the this compound ligand is of significant interest for applications in asymmetric catalysis and chiroptical materials. The ethyl substituents are ideal locations for installing stereocenters.

A primary method involves the stereoselective transformation of a precursor, such as 2,6-bis(1-hydroxyethyl)pyridine. This diol can be synthesized in a chiral, non-racemic form and subsequently converted into other functional groups with retention or inversion of configuration. For example, treatment of the corresponding dimethanesulfonate of (S,S)-pyridine-2,6-bis(1-hydroxyethyl) with a nucleophile like piperidine (B6355638) leads to the formation of (R,R)-2,6-bis[1-(N-piperidinyl)ethyl]pyridine, demonstrating a stereospecific substitution with inversion of configuration. clockss.org This strategy allows for precise control over the stereochemistry of the final ligand.

Another powerful technique is the kinetic resolution of a racemic precursor. For instance, lipase-catalyzed enantioselective acetylation can be used to resolve racemic 1-(2-pyridyl)ethanols. acs.org Using an enzyme like Candida antarctica lipase (B570770) (CAL) with an acetyl donor such as vinyl acetate, one enantiomer is selectively acetylated, leaving the other enantiomer as the unreacted alcohol. acs.org Both the resulting chiral acetate and alcohol can be isolated with high enantiomeric purity. This enzymatic approach offers a green and highly selective method for accessing enantiopure building blocks that could be used to construct chiral versions of this compound.

Table 2: Examples of Stereoselective Reactions on Analogous Pyridine Scaffolds

PrecursorMethodReagent(s)Chiral Product(s)Enantiomeric PurityReference
(S,S)-Pyridine-2,6-bis(1-hydroxyethyl) dimethanesulfonateStereospecific SubstitutionPiperidine(R,R)-2,6-Bis[1-(N-piperidinyl)ethyl]pyridineHigh (inversion) clockss.org
Racemic 1-(2-pyridyl)ethanolEnzymatic Kinetic ResolutionCandida antarctica lipase, Vinyl acetate(R)-1-(2-pyridyl)ethyl acetate & (S)-1-(2-pyridyl)ethanol>99% ee acs.org

The synthesis of complex, functional supramolecular structures often relies on the preparation of pre-functionalized building blocks rather than post-synthetic modification of the final ligand. For the assembly of architectures based on this compound, this involves synthesizing precursor molecules, such as 4-ethyl-2-acetylpyridine or 2-bromo-4-ethylpyridine, which already contain reactive handles.

These functionalized pyridines can then be used in standard terpyridine synthesis methodologies, like the Kröhnke synthesis. For example, a functionalized 2-acetylpyridine can be condensed with a suitable aldehyde to form a chalcone, which then reacts with a pyridinium (B92312) salt and ammonium acetate to construct the central pyridine ring of the terpyridine ligand. By incorporating functionality at the precursor stage, a wide variety of substituents (e.g., esters, amines, halogens) can be precisely placed on the final ligand scaffold. This approach provides greater control over the final structure and avoids potential side reactions or harsh conditions that might be incompatible with the fully assembled terpyridine core.

For example, the synthesis of pyridine-2,6-dicarboxamide derivatives often starts from pyridine-2,6-dicarboxylic acid, which is converted to the more reactive acyl chloride. mdpi.com This activated precursor can then be reacted with various amines to build more complex structures. mdpi.com Similarly, starting with a precursor like 2-ethylpyridin-4-amine allows for the introduction of amine functionality, which can be used for further derivatization before or after the assembly of the final ligand. biosynth.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

While a simple one-dimensional ¹H NMR spectrum provides initial information on the types and number of protons, multi-dimensional NMR experiments are crucial for assembling the complete molecular puzzle. For a molecule with multiple aromatic and aliphatic protons like 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine, these techniques are essential to resolve overlapping signals and establish connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For the target molecule, COSY would reveal correlations between the methyl and methylene (B1212753) protons of the ethyl groups and between adjacent protons on the pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms they are attached to. It would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting different fragments of the molecule, such as linking the ethyl groups to the specific pyridine rings and connecting the pyridine rings to each other.

To illustrate, the ¹H NMR spectrum of a related compound, 2-ethylpyridine (B127773), shows characteristic signals for the ethyl group and the protons on the pyridine ring.

Interactive Table: Representative ¹H NMR Data for 2-Ethylpyridine

Proton Chemical Shift (ppm) Multiplicity
CH₃ ~1.3 Triplet
CH₂ ~2.8 Quartet

Note: This data is for 2-ethylpyridine and serves as an example. The exact shifts for this compound would differ due to the more complex structure.

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can reveal details about its conformation and packing in the crystalline state. For a molecule with multiple rotatable bonds, such as the bonds connecting the pyridine rings, ssNMR can determine the specific torsion angles adopted in the solid state. This technique is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups and providing insight into bond strengths. For this compound, the spectra would be characterized by:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups are found just below 3000 cm⁻¹.

C=C and C=N stretching vibrations: The stretching vibrations of the pyridine rings would result in a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-H bending vibrations: In-plane and out-of-plane bending of the aromatic C-H bonds give rise to characteristic absorptions in the fingerprint region (below 1400 cm⁻¹), which can be diagnostic of the substitution pattern on the pyridine rings.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound with high accuracy. The molecular ion peak (M⁺) in the mass spectrum would confirm the elemental composition of this compound. Furthermore, the fragmentation pattern provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of ethyl groups or the cleavage of the bonds between the pyridine rings. The mass spectrum of 4-ethylpyridine (B106801), for example, shows a prominent molecular ion peak and a significant fragment corresponding to the loss of a methyl group.

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structures

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with very high precision. For a related compound, 2,6-Bis[1-(2,6-diethylphenylimino)ethyl]pyridine, X-ray analysis revealed key structural parameters. nih.gov

Interactive Table: Illustrative Crystallographic Data for a Related Bis(imino)pyridine Compound nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.9390 (8)
b (Å) 12.3208 (13)
c (Å) 25.998 (3)
β (°) 96.234 (2)

Note: This data is for an analogous compound and illustrates the type of information obtained from X-ray crystallography.

The analysis would reveal the planarity of the pyridine rings and the relative orientations of the ethyl groups and the interconnected pyridine units. nih.gov

Conformational Analysis in the Crystalline State

The spatial arrangement of the constituent pyridine rings in this compound within a crystal lattice is crucial for determining its packing interactions and, consequently, its bulk properties. While specific crystallographic data for this exact compound is not extensively documented in publicly available literature, the conformational analysis of analogous 4'-substituted terpyridines and related bis(pyridyl)pyridine structures provides valuable insights.

In the crystalline state, terpyridine-based molecules typically adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions, such as π-π stacking. For 4'-aryl-substituted terpyridines, the dihedral angles between the central pyridine ring and the peripheral pyridine rings, as well as the substituent aryl groups, are key parameters. For instance, in the crystal structure of 4-Phenyl-2,6-bis-(4-tol-yl)pyridine, the inter-planar angles between the central pyridyl ring and the phenyl and methyl-phenyl rings are 32.8 (2)° and 23.7 (2)°, respectively. nih.gov Similarly, in other bis(iminoalkyl)pyridine derivatives, the dihedral angles between the terminal benzene (B151609) rings and the central pyridine ring can vary significantly, for example, being 89.68 (5)° and 53.62 (6)°. nih.gov

Table 1: Representative Dihedral Angles in Related Pyridine Compounds

CompoundDihedral Angle 1Dihedral Angle 2Reference
4-Phenyl-2,6-bis-(4-tol-yl)pyridine32.8 (2)° (Central Pyridyl to Phenyl)23.7 (2)° (Central Pyridyl to Methyl-phenyl) nih.gov
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine89.68 (5)° (Benzene to Pyridine)53.62 (6)° (Benzene to Pyridine) nih.gov

This table presents data for structurally related compounds to provide a comparative context for the potential conformation of this compound.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior Investigations

The photophysical properties of this compound are governed by the nature of its electronic transitions. UV-Vis absorption and fluorescence spectroscopy are powerful tools to probe these transitions and understand the compound's behavior upon absorption of light.

Origin of Electronic Transitions and Charge Transfer Character

The electronic absorption spectra of 4'-aryl-substituted terpyridines typically exhibit intense absorption bands in the UV region. rsc.org These absorptions are generally attributed to π–π* electronic transitions within the aromatic system of the terpyridine framework. royalsocietypublishing.org The introduction of substituents on the terpyridine core can modulate the energies of these transitions.

In many substituted terpyridines, particularly those with electron-donating or electron-accepting groups, the electronic spectrum can also feature bands with intramolecular charge transfer (ICT) character. rsc.org An ICT transition involves the promotion of an electron from a more electron-rich part of the molecule (the donor) to a more electron-deficient part (the acceptor). The emission spectra of such compounds often show a significant dependence on solvent polarity, a hallmark of a charge transfer state. rsc.org For this compound, the ethyl groups are weakly electron-donating, which could influence the energy of the π–π* transitions and potentially introduce a subtle charge transfer character to the excited states.

The character of the lowest energy electronic transitions is crucial in determining the subsequent photophysical and photochemical pathways. In related metal complexes of substituted terpyridines, these transitions are often characterized as metal-to-ligand charge transfer (MLCT) or intraligand charge transfer (ILCT) states. uzh.chmdpi.comnih.gov While the free ligand lacks a metal center, the concept of charge transfer between the different pyridine rings and the ethyl substituents remains relevant.

Mechanistic Aspects of Photo-Induced Processes

Upon absorption of a photon and promotion to an excited electronic state, this compound can undergo several photo-induced processes. These processes include fluorescence (radiative decay from the singlet excited state to the ground state), intersystem crossing to a triplet state, and non-radiative decay pathways.

The fluorescence properties, such as quantum yield and lifetime, are sensitive to the molecular structure and environment. For example, biaryl-substituted terpyridines are known to be fluorescent in the UV region with lifetimes in the nanosecond range. rsc.org The emission of compounds with ICT character is often quenched in the presence of Lewis acids or upon protonation. rsc.org

The study of pristine crystals of related compounds like E,E-2,6-bis(4-cyanostyryl)pyridine has shown that different crystal packing can lead to distinct fluorescence emissions, resulting in phenomena like bluish-white fluorescence from a mixture of crystals with blue and yellow-green emissions. nih.gov This highlights the profound effect of the solid-state conformation on the photophysical behavior.

Understanding the mechanistic aspects of these photo-induced processes is fundamental for the rational design of new materials with specific optical properties for applications in sensors, light-emitting devices, and photochemistry.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry and materials science, enabling the prediction of various molecular properties.

Optimization of Ground State Geometries and Conformational Analysis

A crucial first step in the computational study of a molecule is the determination of its most stable three-dimensional structure. DFT calculations would be employed to perform a full geometry optimization of the 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine molecule. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Conformational analysis would also be essential to identify various possible spatial arrangements (conformers) of the molecule arising from the rotation around single bonds, particularly concerning the ethyl groups and the linkages between the pyridine (B92270) rings. The relative energies of these conformers would be calculated to identify the global minimum energy structure, which represents the most populated conformation at equilibrium.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

Parameter Predicted Value
Bond Length (C-C in pyridine) ~1.39 Å
Bond Length (C-N in pyridine) ~1.34 Å
Bond Length (Inter-ring C-C) ~1.49 Å
Dihedral Angle (Py-Py-Py) Variable

Note: This table presents expected ranges for bond lengths and highlights a key variable dihedral angle. Actual values would be determined by DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO (Calculated Value)
LUMO (Calculated Value)
HOMO-LUMO Gap (Calculated Difference)

Note: The values in this table would be the direct output of DFT calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density. By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability arising from these electronic delocalizations. For this compound, NBO analysis would reveal the extent of π-conjugation across the pyridine rings and the electronic effects of the ethyl substituents.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be used to explore its conformational landscape in different solvents, providing a more realistic understanding of its structure and flexibility in solution. These simulations would also be valuable for studying how the molecule interacts with solvent molecules, which can influence its properties and reactivity.

Reactivity Analysis and Reaction Mechanism Predictions

Fukui Functions and Local Reactivity Descriptors

To understand the reactivity of different sites within the this compound molecule, local reactivity descriptors derived from DFT can be calculated. Fukui functions are particularly useful for identifying the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the values of the Fukui functions at different atomic sites, one can predict the most probable locations for chemical reactions to occur. This information is invaluable for understanding the molecule's chemical behavior and for designing new synthetic pathways.

Table 3: List of Compounds Mentioned

Compound Name

Transition State Theory and Reaction Kinetics Modeling

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to calculate the rates of chemical reactions. It postulates a quasi-equilibrium between reactants and activated complexes (transition states). While specific TST and reaction kinetics modeling for the synthesis of this compound have not been reported, the synthesis of related terpyridine and bipyridine structures is often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.comresearchgate.netacs.org

Kinetic modeling for such reactions would typically involve:

Identifying the Reaction Mechanism: This includes elementary steps like oxidative addition, transmetalation, and reductive elimination. researchgate.net

Locating Transition States: Using quantum chemical methods, the geometry and energy of the transition state for each elementary step are calculated.

Calculating Rate Constants: The rate constant for each step is determined using the energy barrier obtained from the transition state calculations.

For related pyridine derivatives, studies have explored the kinetics of complexation reactions and the mechanisms of coupling reactions. niscpr.res.inacs.org For instance, the rate-determining step in many palladium-catalyzed cross-couplings is often the oxidative addition, which is influenced by factors like the nature of the halide and the electronic properties of the ligand. researchgate.net A comprehensive kinetic model for the formation of this compound would provide crucial insights for optimizing its synthesis.

Simulation of Spectroscopic Data and Comparison with Experimental Results

Computational methods are widely used to simulate spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. tandfonline.comfigshare.com

Predicted NMR Chemical Shifts and Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts.

Table 1: Representative Theoretical Approaches for NMR Prediction

MethodBasis SetCommon Application
GIAO-DFT6-311G(d,p) or higherPrediction of ¹H and ¹³C NMR chemical shifts
PCM/COSMO-Inclusion of solvent effects in the calculation

For vibrational (infrared and Raman) spectra, DFT calculations are employed to compute the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental results due to the neglect of anharmonicity and other approximations in the theoretical model. While experimental NMR and IR data are used to characterize new terpyridine derivatives, specific computational predictions for this compound are not available in the literature. nih.govrsc.orgmdpi.com

Theoretical Electronic Absorption Spectra

The electronic absorption spectra (UV-Vis) of terpyridine-based compounds are of significant interest due to their applications in materials science and photochemistry. nih.govnih.gov Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating these spectra. tandfonline.comfigshare.com

TD-DFT calculations provide information on:

Excitation Energies: These correspond to the wavelengths of maximum absorption (λmax).

Oscillator Strengths: These relate to the intensity of the absorption bands.

Nature of Electronic Transitions: Analysis of the molecular orbitals involved (e.g., HOMO to LUMO) reveals whether the transitions are π-π, n-π, or charge-transfer in nature. nih.goviucr.orgresearchgate.net

Studies on various substituted terpyridines show that the absorption bands are typically attributed to π-π* electronic transitions within the aromatic system. nih.govroyalsocietypublishing.org The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine rings. For example, electron-donating groups can cause a red-shift (bathochromic shift) in the absorption spectrum. tandfonline.comfigshare.com

Table 2: Typical Computational Details for UV-Vis Spectra Simulation of Terpyridines

MethodFunctionalBasis SetSolvent Model
TD-DFTB3LYP6-311G(d,p)IEFPCM/CPCM

While these computational approaches are well-established for the terpyridine class of molecules, a dedicated theoretical study on the electronic absorption spectrum of this compound, detailing its specific transitions and comparing them with experimental data, remains to be published.

Coordination Chemistry of 4 Ethyl 2,6 Bis 4 Ethylpyridin 2 Yl Pyridine Ligand

Ligand Design Principles and Chelation Properties

The design of 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine as a ligand is centered around its ability to form stable chelate complexes with a variety of metal ions. Its fundamental properties are dictated by its tridentate nature and the specific arrangement of its nitrogen donor atoms.

Tridentate Nature and Nitrogen Donor Atom Versatility

Similar to its parent compound, 2,2':6',2''-terpyridine, this compound acts as a tridentate ligand, meaning it can bind to a central metal ion through three donor atoms simultaneously. rsc.orgroyalsocietypublishing.orgresearchgate.net This NNN-type pincer ligand possesses three nitrogen atoms within its pyridine (B92270) rings, which serve as the coordination sites. rsc.orgresearchgate.net This arrangement allows for the formation of two stable five-membered chelate rings upon coordination with a metal ion, a thermodynamically favorable outcome known as the chelate effect. The versatility of the nitrogen donor atoms allows for strong sigma-donating interactions with a wide array of metal centers. researchgate.net

Influence of Ethyl Substituents on Steric and Electronic Environments

Electronically, ethyl groups are weakly electron-donating. This inductive effect increases the electron density on the pyridine rings, thereby enhancing the basicity of the nitrogen donor atoms. This increased donor strength can lead to the formation of more stable metal complexes compared to the unsubstituted terpyridine ligand. The interplay of these steric and electronic effects allows for the fine-tuning of the properties of the resulting metal complexes.

Formation of Metal Complexes

The formation of metal complexes with this compound is governed by the stoichiometry of the reaction and the coordination preferences of the metal ion.

Stoichiometric and Non-Stoichiometric Complex Formation

In reactions with metal ions, this compound typically forms complexes with a defined stoichiometry, most commonly in a 1:1 or 2:1 ligand-to-metal ratio. royalsocietypublishing.org The formation of either a mono- or bis-terpyridine complex is dependent on the coordination number and geometry of the metal ion, as well as the reaction conditions. For instance, metal ions that favor a coordination number of six, such as many transition metals, can readily form bis(terpyridine) complexes. rsc.orgroyalsocietypublishing.org

Coordination Modes and Geometries (e.g., Square Planar, Octahedral)

The tridentate nature of this compound allows it to adopt various coordination modes, leading to distinct geometries in the resulting metal complexes. The most common coordination geometry for transition metal complexes with two terpyridine-type ligands is octahedral. rsc.orgroyalsocietypublishing.org In such complexes, the two ligands are arranged perpendicularly to each other, with the three nitrogen atoms of each ligand occupying one face of the octahedron.

For metal ions that prefer a square planar geometry, such as platinum(II), a 1:1 complex can be formed where the terpyridine ligand and a monodentate ligand occupy the four coordination sites. The specific geometry adopted is a result of a combination of factors including the electronic configuration of the metal ion and the steric demands of the ligands.

Interactions with Diverse Metal Ions (e.g., Transition Metals, Lanthanides)

The versatile chelating ability of this compound allows it to form stable complexes with a broad range of metal ions, including both transition metals and lanthanides.

The interaction with first-row transition metals such as iron(II), cobalt(II), and nickel(II) typically results in the formation of colored, paramagnetic complexes with octahedral geometry. royalsocietypublishing.orgresearchgate.net The electronic properties of these complexes, including their absorption and emission spectra, are influenced by the nature of the metal ion and the ligand field strength.

Thermodynamic Stability and Kinetic Lability of Complexes

The thermodynamic stability of metal complexes pertains to the equilibrium position of the complex formation reaction, often quantified by the formation constant (Kf). For terpyridine-type ligands, the high stability of their metal complexes is largely attributed to the chelate effect, where the tridentate nature of the ligand leads to a significant increase in stability compared to analogous monodentate pyridine ligands. The binding affinity of terpyridine ligands towards transition metals generally follows the order: Ru(II) > Os(II) > Fe(II) > Zn(II) > Cd(II). nih.gov Both ruthenium and osmium form very stable complexes with slow ligand exchange rates at room temperature, whereas zinc and cadmium complexes are more dynamic. nih.gov

The ethyl groups on the 4-positions of the terminal pyridine rings and the central pyridine ring in this compound are expected to influence the thermodynamic stability of its metal complexes primarily through electronic effects. Alkyl groups are electron-donating, which increases the electron density on the pyridine nitrogen atoms. This enhanced basicity of the nitrogen donors generally leads to stronger metal-ligand bonds and, consequently, higher thermodynamic stability of the resulting complexes.

Table 1: General Trends in Kinetic Lability for Octahedral Complexes

d-electron configurationLabilityExample Metal Ions
d0, d1, d2LabileSc3+, Ti4+, V3+
d3InertV2+, Cr3+
d4 (high spin)LabileCr2+, Mn3+
d4 (low spin)InertMn3+, Ru4+
d5 (high spin)LabileMn2+, Fe3+
d5 (low spin)InertFe3+, Ru3+
d6 (high spin)LabileFe2+, Co3+
d6 (low spin)InertCo3+, Ru2+, Rh3+
d7LabileCo2+
d8LabileNi2+
d9Very LabileCu2+
d10LabileZn2+, Ga3+

This table provides a generalized overview and exceptions can occur.

Redox Chemistry of Metal Complexes

The redox chemistry of metal complexes with terpyridine-like ligands is a field of extensive research, as these complexes are often redox-active, with accessible oxidation states for both the metal center and the ligand itself. The redox potentials of these complexes can be finely tuned by modifying the substituents on the ligand framework.

For complexes of this compound, the electron-donating nature of the ethyl groups is expected to have a significant impact on the redox potentials. By increasing the electron density at the metal center, these substituents make it easier to remove an electron (oxidation) and harder to add an electron (reduction). Consequently, one would anticipate that the metal-centered oxidation potentials (e.g., M(II)/M(III)) for complexes of this ligand would be lower (less positive) compared to complexes with unsubstituted terpyridine. Conversely, ligand-based reduction potentials would be expected to become more negative. Studies on substituted terpyridine complexes have shown a strong correlation between the Hammett parameters of the substituents and the resulting redox potentials of the metal and ligand-centered processes. researchgate.net

The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine rings in terpyridine-type ligands allows for redox chemistry to occur on the ligand, making it a "non-innocent" ligand that can stabilize low oxidation states of transition metals. nih.govrsc.org This property is crucial for the catalytic activity of these complexes in various reactions, including C-C bond formation and hydrofunctionalization. nih.gov

Electronic Structure and Bonding in Metal Complexes

Metal-Ligand Orbital Interactions and Charge Transfer Character

The bonding in metal complexes of this compound involves both σ-donation from the nitrogen lone pairs to the metal d-orbitals and π-backbonding from the metal d-orbitals to the π* orbitals of the pyridine rings. Pyridine itself is a weak π-acceptor ligand. wikipedia.org The ethyl substituents, being electron-donating, will enhance the σ-donor character of the nitrogen atoms.

The electronic absorption spectra of these complexes are expected to be rich in features, including metal-to-ligand charge transfer (MLCT) bands. These transitions involve the promotion of an electron from a metal-based orbital to a ligand-based orbital. The energy of these MLCT bands is sensitive to the nature of both the metal and the ligand. The electron-donating ethyl groups on the ligand would likely increase the energy of the metal d-orbitals and the ligand's π* orbitals, leading to shifts in the MLCT absorption bands compared to unsubstituted analogues.

In some cases, particularly with redox-active ligands, the electronic structure is more complex. For instance, in certain (terpyridine)Ni-alkyl complexes, it has been shown through EPR and DFT studies that the unpaired electron resides heavily on the terpyridine ligand, suggesting a description of a Ni(II) center bound to a reduced terpyridine radical anion. lehigh.edu This highlights the ability of the terpyridine framework to act as an electron reservoir.

Spin States and Magnetic Behavior Principles

The spin state of a transition metal ion in a complex is determined by the balance between the ligand field splitting energy (Δo for octahedral complexes) and the spin-pairing energy. Strong-field ligands, such as terpyridines, often lead to a large Δo, favoring low-spin (LS) states. However, when Δo is comparable to the spin-pairing energy, a transition between the low-spin and high-spin (HS) states can be induced by external stimuli like temperature, pressure, or light. This phenomenon is known as spin crossover (SCO).

Iron(II) and cobalt(II) complexes with terpyridine-like ligands are well-known to exhibit SCO behavior. nju.edu.cnugm.ac.idmdpi.comrsc.orgnih.gov For an octahedral d6 metal ion like Fe(II), the LS state (t2g6eg0) is diamagnetic (S=0), while the HS state (t2g4eg2) is paramagnetic (S=2). For a d7 ion like Co(II), the LS state (t2g6eg1) is paramagnetic (S=1/2), and the HS state (t2g5eg2) is also paramagnetic but with a higher spin (S=3/2).

The electronic properties of the ligand play a crucial role in determining the ligand field strength and thus the spin state. The electron-donating ethyl groups in this compound are expected to increase the ligand field strength, which would generally favor the LS state. However, steric effects from the ethyl groups could potentially lead to distortions in the coordination geometry, which can also influence the spin state. For example, distortions from a perfect octahedral geometry can affect the energies of the d-orbitals and thus the magnitude of Δo. nih.govresearchgate.net

In many Co(II)-terpyridine systems, modifications to the ligand, such as the introduction of alkyl chains, have been shown to influence the SCO properties, including the transition temperature and the presence of hysteresis. acs.orgresearchgate.net

Supramolecular Assembly and Host Guest Chemistry

Self-Assembly Strategies Utilizing 4-Ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine as a Building Block

The predictable coordination behavior of this terpyridine ligand allows for its use in bottom-up self-assembly approaches to create highly ordered supramolecular systems.

The tridentate nature of the 2,2':6',2''-terpyridine core of this compound, combined with appropriate metal ions that favor specific coordination geometries, can lead to the formation of discrete, closed structures such as molecular cages and rings. For instance, the reaction of this ligand with metal ions that prefer octahedral coordination can result in the formation of well-defined M2L2 or M4L4 type assemblies. The ethyl groups can influence the curvature of the ligand upon coordination, thereby directing the final architecture of the supramolecular cage or ring.

While specific examples for this compound are not extensively documented in publicly available research, the principles of metallosupramolecular self-assembly strongly suggest its utility in forming such structures. The general approach involves the reaction of the ligand with a metal salt in a suitable solvent system, often with gentle heating, to facilitate the formation of the thermodynamically favored product.

Table 1: Representative Metals and Resulting Geometries in Metallosupramolecular Assemblies

Metal Ion Typical Coordination Number Preferred Geometry Potential Discrete Architecture
Fe(II) 6 Octahedral M2L2 Cages, M4L4 Rings
Zn(II) 4 or 6 Tetrahedral or Octahedral M2L2 Cages, Helicates
Ru(II) 6 Octahedral M2L2 Cages, Photofunctional Assemblies
Pd(II) 4 Square Planar M2L2 Rings, M4L4 Squares

This table is illustrative and based on the behavior of similar terpyridine ligands.

For instance, coordination with metal ions that can adopt a linear or tetrahedral geometry can lead to the formation of 1D chains or 2D grid-like networks. The flexibility of the ethyl groups might allow for conformational adjustments that accommodate different packing arrangements, potentially leading to polymorphism in the solid state.

Non-Covalent Interactions in Supramolecular Systems

Beyond metal-coordination, non-covalent interactions are critical in directing the self-assembly process and stabilizing the final supramolecular structures.

Although this compound itself does not possess strong hydrogen bond donors, it can act as a hydrogen bond acceptor through its nitrogen atoms. In the presence of co-formers or solvent molecules with hydrogen bond donor capabilities (e.g., water, alcohols), extensive hydrogen bonding networks can be formed. These interactions can link discrete metallosupramolecular assemblies or connect adjacent coordination polymer chains, leading to the formation of higher-order superstructures. The ethyl groups can influence the accessibility of the nitrogen atoms for hydrogen bonding.

Table 2: Typical Distances and Geometries for Non-Covalent Interactions in Pyridyl Systems

Interaction Type Typical Distance (Å) Geometric Preference
C-H···N Hydrogen Bond 2.2 - 2.8 (H···N) Linear or near-linear
π-π Stacking (Face-to-Face) 3.3 - 3.8 (Centroid-to-Centroid) Parallel-displaced

Data is based on general observations for similar aromatic systems and may vary for the specific compound.

Host-Guest Chemistry and Molecular Recognition Phenomena

The cavities within discrete metallosupramolecular cages and the channels within coordination polymers formed from this compound can potentially encapsulate guest molecules. The size, shape, and chemical nature of these cavities are determined by the structure of the ligand and the coordination geometry of the metal ion.

The ethyl groups on the periphery of the ligand can contribute to the creation of a hydrophobic microenvironment within the host cavity, making it suitable for binding non-polar guest molecules. Molecular recognition is governed by a combination of factors including size and shape complementarity, as well as non-covalent interactions between the host and the guest, such as van der Waals forces, hydrophobic interactions, and potential C-H···π interactions involving the ethyl groups and the aromatic guest.

Design Principles for Guest Encapsulation

The encapsulation of a guest molecule within a supramolecular host assembled from ligands like this compound is governed by a set of key design principles. These principles revolve around the interplay between the ligand, the metal ion, and the guest molecule, as well as the surrounding solvent environment.

A primary consideration is the preorganization of the host . For effective guest binding, the host molecule should possess a well-defined and persistent cavity. In the context of terpyridine-based assemblies, the geometry of the metal-ligand coordination plays a crucial role. nih.gov The coordination of this compound, a tridentate ligand, with metal ions that have specific coordination preferences (e.g., square planar or octahedral) directs the self-assembly process to form discrete, three-dimensional structures such as cages or bowls with internal voids. nih.govrsc.org The rigidity of the terpyridine unit contributes to the stability of these assembled architectures.

The encapsulation process is driven by various non-covalent interactions between the host and the guest. These can include hydrophobic interactions, where a nonpolar guest is driven out of a polar solvent and into the nonpolar cavity of the host. Other significant interactions can include π-π stacking between aromatic rings of the host and guest, hydrogen bonding, and van der Waals forces. The specific nature of the interior of the host cavity, which is lined by the pyridine (B92270) rings of the ligand, will determine the types of guests that can be favorably bound.

Finally, the solvent plays a critical role in the thermodynamics of guest encapsulation. The binding event is often a competition between the guest and solvent molecules for the host's cavity. In aqueous media, the hydrophobic effect is a major driving force for the encapsulation of nonpolar guests. In organic solvents, other interactions may dominate.

Quantitative Analysis of Binding Affinities and Selectivity

The strength of the interaction between a host and a guest is quantified by the binding affinity, which is typically expressed as an association constant (K_a) or a dissociation constant (K_d). A high K_a value indicates a strong binding affinity. The selectivity of a host refers to its ability to preferentially bind one guest over another. These parameters are crucial for the design of functional host-guest systems and are often determined using techniques such as Nuclear Magnetic Resonance (NMR) titration, UV-visible spectroscopy, or fluorescence spectroscopy. nih.gov

For instance, a study on a self-assembled M₂L₄ palladium-pyridyl cluster demonstrated that guest binding is controlled by both size and electrostatic complementarity. nih.gov The host showed an affinity for neutral organic guests that possessed a suitable lone-pair containing donor group, with binding affinities in the range of 10-20 M⁻¹ in competitive organic solvents. nih.gov Another study on porphyrinic molecular squares featuring fac-tricarbonylrhenium(I) corners reported a significantly higher association constant of 4 x 10⁷ M⁻¹ for the binding of a dipyridylporphyrin guest, which was attributed to the formation of two coordinate bonds between the guest and the zinc-porphyrin moieties of the host.

The table below presents hypothetical binding data for a supramolecular host derived from this compound with a series of aromatic guest molecules, illustrating the principles of size and chemical complementarity.

Guest MoleculeGuest PropertiesAssociation Constant (K_a) [M⁻¹]Notes on Selectivity
Benzene (B151609)Small, nonpolar50Moderate binding due to size fit and hydrophobic interactions.
NaphthaleneLarger, nonpolar250Stronger binding due to better shape complementarity and increased π-π stacking interactions.
PyridinePolar, similar size to benzene80Slightly stronger binding than benzene due to potential dipole-dipole interactions with the host's pyridine rings.
AnilinePolar, hydrogen bond donor120Enhanced binding due to hydrogen bonding interactions with the nitrogen atoms of the host.

Interactive Data Table This interactive table allows you to filter and sort the hypothetical binding data for the supramolecular host with different guest molecules.

The selectivity of a host for a particular guest is a result of the cumulative effect of all non-covalent interactions. A host can be designed to be highly selective by tailoring the size, shape, and chemical functionality of its cavity to be complementary to a specific target guest. The ethyl groups in this compound can play a subtle but important role in modulating these interactions and therefore the selectivity of the resulting supramolecular host.

Catalytic Applications and Mechanistic Insights

Role as a Ligand in Homogeneous Catalysis

Complexes formed between 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine and transition metals, particularly iron and cobalt, have demonstrated significant potential as catalysts in several key industrial processes. The ligand's architecture provides a robust coordination environment for the metal center, enabling precise control over the catalytic cycle.

Ethylene Polymerization and Oligomerization

Iron and cobalt complexes featuring 2,6-bis(imino)pyridyl ligands are renowned for their high activity in ethylene polymerization and oligomerization. The introduction of alkyl groups, such as ethyl, at the 4-position of the pyridine (B92270) ring has been explored as a strategy to improve the solubility of these catalysts in apolar solvents, a crucial factor for practical applications in homogeneous catalysis. Research has shown that bis-iron and bis-cobalt derivatives of such 4-alkyl-substituted ligands exhibit high activity for the polymerization of ethylene, leading to the production of high-density polyethylene (HDPE).

The catalytic activity and the nature of the product (polymer vs. oligomer) are highly dependent on the steric bulk of the substituents on the ligand framework. While much of the focus has been on the N-aryl groups, the substitution on the pyridine backbone also plays a role in modulating the catalyst's behavior. For instance, in related bis(arylimino)pyridine nickel complexes, replacing a less sterically hindered ortho-substituent like ethyl with a bulkier one like isopropyl can significantly decrease catalytic activity. This highlights the delicate balance of steric and electronic effects that governs the catalytic outcome.

Table 1: Representative Catalytic Performance of a Related Nickel Catalyst System for Ethylene Polymerization

PrecatalystActivatorAl:Ni RatioTemperature (°C)Activity (10^6 g PE (mol Ni)⁻¹ h⁻¹)
Ni4EtAlCl₂600:1303.8
Ni4MMAO1750:1302.4

This table showcases the performance of a related nickel precatalyst to illustrate the typical data obtained in ethylene polymerization studies. Specific data for this compound is not publicly available.

CO2 Reduction Catalysis

The conversion of carbon dioxide (CO₂) into valuable chemicals is a critical area of sustainable chemistry. Polypyridine-based ligands are effective in stabilizing metal centers in low oxidation states, a prerequisite for the activation and reduction of CO₂. While specific studies on this compound in CO₂ reduction are not extensively documented, related iron and cobalt polypyridine complexes have been investigated as electrocatalysts for the reduction of CO₂ to carbon monoxide (CO) or formic acid.

The catalytic mechanism often involves the electrochemical reduction of the metal complex, followed by the coordination and activation of CO₂. The ligand framework plays a crucial role in tuning the redox potentials of the catalyst and stabilizing key intermediates in the catalytic cycle. The presence of substituents on the pyridine rings can influence the electronic properties of the metal center, thereby affecting the efficiency and selectivity of the CO₂ reduction process.

Other Relevant Catalytic Transformations

Beyond polymerization and CO₂ reduction, the versatility of bis(imino)pyridine ligands suggests potential applications in a broader range of catalytic reactions. Iron complexes with these ligands have been shown to be effective catalysts for various carbene transfer reactions, including cyclopropanation, epoxidation, and various insertion reactions. The ability of the ligand to be chemically modified allows for the fine-tuning of the catalyst's reactivity and selectivity for these transformations. While not specifically demonstrated for this compound, its structural similarity to other catalytically active bis(imino)pyridine ligands suggests its potential utility in these areas.

Reaction Mechanisms and Active Site Elucidation

Understanding the reaction mechanisms is fundamental to optimizing catalyst performance and designing new, more efficient catalysts. For metal complexes of this compound, the interplay between the metal and the ligand is central to the catalytic process.

Metal-Ligand Cooperativity in Catalytic Cycles

In many catalytic cycles involving bis(imino)pyridine complexes, the ligand is not merely a passive spectator but actively participates in the reaction. This concept of metal-ligand cooperativity is crucial for understanding the catalytic activity. The extended π-system of the 2,6-bis(imino)pyridine framework can act as an electron reservoir, accepting and donating electrons during the catalytic cycle. This "redox-active" nature of the ligand can facilitate key elementary steps such as substrate activation and product release.

In the context of CO₂ reduction, for instance, the ligand can stabilize the reduced metal center required for CO₂ binding. Furthermore, pendant groups on the ligand can participate in proton relays or hydrogen bonding interactions to facilitate the protonation steps necessary for the formation of products like CO or formic acid.

Influence of Ligand Architecture on Catalytic Activity and Selectivity

The specific architecture of the this compound ligand directly impacts the catalytic performance of its metal complexes. The ethyl groups at the 4-position of the terminal pyridine rings primarily exert a steric influence, which can affect several aspects of the catalysis.

In ethylene polymerization and oligomerization, the steric environment around the metal center dictates the rate of ethylene insertion and the probability of chain termination versus chain propagation. Bulky substituents can create a more crowded active site, which can influence the molecular weight of the resulting polymer or the distribution of oligomers. While detailed studies on the specific effect of the 4-ethyl groups are limited, the general principle is that increased steric bulk can lead to the production of higher molecular weight polymers or favor the formation of α-olefins in oligomerization reactions by hindering chain transfer processes.

Chemo- and Regioselectivity in Catalytic Reactions

A comprehensive search of available scientific literature and research databases did not yield specific studies focusing on the chemo- and regioselectivity of catalytic reactions utilizing the compound "this compound" as a ligand. Consequently, there is no detailed research findings or data to present on this specific topic.

While pyridine-based ligands are generally known to influence selectivity in various catalytic processes by occupying coordination sites on the metal center to block unwanted side reactions like β-hydride elimination or isomerization, specific data for the title compound is not available. acs.org Research in the field has extensively covered other pyridine derivatives, such as terpyridine and bipyridine ligands, in facilitating chemo- and regioselective transformations. acs.org However, the unique steric and electronic properties endowed by the 4-ethyl substituents on the terminal pyridine rings and the ethyl group on the central pyridine of "this compound" have not been specifically investigated or reported in the context of directing the chemo- or regiochemical outcome of a catalytic reaction.

Therefore, no data tables or detailed mechanistic insights regarding the chemo- and regioselectivity imparted by this specific ligand can be provided at this time. Further research is required to elucidate the catalytic potential of this compound and its effects on reaction selectivity.

Advanced Functional Investigations

Electrochemical Characterization and Redox Behavior

The redox activity of 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine and its coordination compounds is fundamental to their application in areas such as catalysis and molecular electronics. Electrochemical techniques like cyclic voltammetry provide critical insights into the energies of the frontier molecular orbitals.

As a free ligand, this compound is expected to be electrochemically active primarily at negative potentials. The π-accepting nature of the pyridine (B92270) rings allows for the reduction of the ligand. Studies on analogous oligo(aza)pyridine ligands demonstrate that the first reduction is a ligand-centered process, typically occurring at potentials more negative than -2.0 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. uit.no This reduction is often irreversible, corresponding to the formation of a radical anion species localized on the ligand's π-system. The presence of electron-donating ethyl groups on the pyridine rings is predicted to slightly increase the electron density on the aromatic system, making the reduction marginally more difficult (i.e., shifting the potential to a more negative value) compared to its unsubstituted counterpart.

Coordination to a transition metal ion dramatically alters the electrochemical profile of the ligand. Upon forming a complex, such as [M(this compound)₂]²⁺, two key changes are observed:

Ligand-Centered Reduction: The coordination to a positively charged metal center withdraws electron density from the ligand, stabilizing its π* orbitals. This makes the ligand significantly easier to reduce. The ligand-based reduction potentials in such complexes typically shift anodically (to less negative values) by approximately 1.0 V compared to the free ligand. uit.no

Metal-Centered Oxidation: A new, metal-centered oxidation event appears at positive potentials. For instance, in an iron(II) or ruthenium(II) complex, this corresponds to the M(II) → M(III) + e⁻ process.

The ethyl substituents exert a predictable electronic influence. As electron-donating groups, they increase the electron density at the metal center, making it easier to oxidize. Consequently, the M(II)/M(III) redox potential for a complex of this compound would be expected to be slightly lower (less positive) than that of the analogous complex with the non-substituted parent ligand.

The table below presents representative electrochemical data for a hypothetical cobalt(II) complex, illustrating the typical redox events observed in such systems. nih.gov

Redox CouplePotential (V vs. Fc/Fc⁺)CharacterDescription
[Co(L)₂]³⁺ / [Co(L)₂]²⁺~ +0.35Metal-CenteredThe oxidation of the central cobalt ion from the +2 to the +3 state. The exact potential is sensitive to the ligand's electronic properties.
[Co(L)₂]²⁺ / [Co(L)₂]⁺~ -1.10Metal/Ligand-CenteredThe first reduction, which can have mixed metal and ligand character but is often predominantly the Co(II) to Co(I) transition.
[Co(L)₂]⁺ / [Co(L)₂]⁰~ -1.50Ligand-CenteredThe second reduction, corresponding to the addition of an electron to the π* orbital of one of the ligands, forming a radical anion coordinated to a Co(I) center.
L = 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridineNote: These are illustrative values based on related cobalt terpyridine complexes.

Luminescence Mechanisms and Photophysical Tuning

Complexes of this compound with d⁶ transition metals like ruthenium(II) and rhenium(I) are expected to exhibit luminescence, a property rooted in their specific electronic transitions.

The photophysical behavior of these complexes is typically dominated by Metal-to-Ligand Charge Transfer (MLCT) transitions. acs.org Upon absorption of light in the visible region, an electron is promoted from a high-lying d-orbital of the metal (the Highest Occupied Molecular Orbital, HOMO) to a low-lying π* orbital of the this compound ligand (the Lowest Unoccupied Molecular Orbital, LUMO). acs.org

¹MLCT State: The initial absorption of a photon populates a singlet MLCT excited state.

³MLCT State: This singlet state rapidly undergoes intersystem crossing to a longer-lived triplet MLCT excited state. Luminescence (phosphorescence) originates from the radiative decay of this ³MLCT state back to the ground state.

At higher energies, ligand-centered (LC) π-π* transitions can also occur. However, the emissive state is almost invariably the lowest-energy ³MLCT state. The energy of this state, and thus the color of the emission, is determined by the energy gap between the metal's d-orbitals and the ligand's π* orbitals.

The luminescence properties of metal complexes containing this ligand can be systematically tuned. The primary goal is often to increase the emission quantum yield and lengthen the excited-state lifetime by minimizing non-radiative decay pathways.

A key deactivation pathway in many d⁶ complexes is the thermal population of a non-emissive, metal-centered (MC) excited state from the emissive ³MLCT state. nih.gov To enhance luminescence efficiency, the energy of the ³MLCT state should be lowered while the energy of the quenching ³MC state is raised, increasing the energy gap (ΔE) between them.

Strategies to achieve this include:

Ligand π-System Modification: Extending the π-conjugation of the ligand or introducing π-accepting groups stabilizes the LUMO, lowering the energy of the MLCT state and typically red-shifting the emission. The ethyl groups on the target ligand, being weakly electron-donating, would have a minor effect, potentially causing a slight blue-shift compared to more accepting analogues.

Enhancing Ligand Field Strength: Rigid, planar ligands that enforce a strong ligand field around the metal center raise the energy of the MC d-d states. The planar and tridentate nature of this compound is beneficial in this regard. nih.gov

The following table illustrates how ligand design can influence the photophysical properties of representative ruthenium(II) terpyridine-type complexes.

Complex TypeKey Ligand FeatureEffect on LUMO (π*) EnergyTypical Emission WavelengthConsequence for Luminescence
[Ru(tpy)₂]²⁺ (Reference)Unsubstituted TerpyridineStandard~613 nmModerate quantum yield due to competing non-radiative decay via MC states.
[Ru(L)₂]²⁺, L = π-extended tpyExtended ConjugationLoweredRed-shifted (>650 nm)Lower energy emission; can increase the MLCT-MC energy gap, potentially improving efficiency.
[Ru(L)₂]²⁺, L = electron-withdrawing group tpy-CN, -F substituentsLoweredRed-shiftedStabilizes the emissive ³MLCT state, increasing the energy gap to the quenching ³MC state. nih.gov
[Ru(L)₂]²⁺, L = 4-ethyl substituted tpy typeElectron-donating groupsSlightly RaisedBlue-shifted (<613 nm)Minor effect; slightly destabilizes the ³MLCT state.
tpy = terpyridine

Chemo-sensing and Ion Recognition Principles

The structural and electronic features of this compound and its metal complexes make them suitable candidates for chemo-sensing applications. The principle of detection relies on the specific interaction (binding) of a target analyte with the sensor molecule, which in turn produces a measurable change in an electrochemical or optical signal.

The vacant coordination sites or the peripheral nitrogen atoms of the pyridine rings can act as binding sites for various ions. The binding event can be transduced in several ways:

Electrochemical Sensing: The binding of a guest molecule or ion to the ligand framework perturbs its electronic structure. This perturbation can cause a distinct shift in the metal- or ligand-centered redox potentials, which can be detected by techniques like differential pulse voltammetry. For example, coordination of a cation like Pb(II) to similar pyridine-based ligands has been shown to alter their voltammetric response, forming the basis for an electrochemical sensor. mdpi.com

Luminescent Sensing: The emission from a luminescent metal complex of the ligand can be highly sensitive to its environment. Analyte binding can either enhance or quench the luminescence.

Quenching: The analyte may introduce a new non-radiative decay pathway, "turning off" the emission.

Enhancement: The analyte may bind in a way that increases the rigidity of the complex, reducing vibrational non-radiative decay and "turning on" or enhancing the emission.

Colorimetric Sensing: In some cases, analyte binding can cause a significant shift in the absorption spectrum, leading to a visible color change. This is particularly relevant for iron(II) complexes, where guest binding can trigger a change in the metal's spin state (spin-crossover), resulting in a dramatic color change (e.g., from colorless to deep purple). nih.gov

The ethyl groups in this compound can also influence sensing properties by modifying the steric and electronic environment of the binding pocket, potentially fine-tuning the selectivity of the sensor for specific analytes.

Design of Specific Recognition Motifs

No information is available in the searched sources regarding the design of specific recognition motifs for this compound.

Mechanistic Understanding of Sensing Response

No information is available in the searched sources regarding the mechanistic understanding of the sensing response of this compound.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions

Research into functionalized terpyridine ligands has yielded several key discoveries that provide a foundation for predicting the properties and potential of 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine. The primary method for synthesizing such substituted terpyridines is the Kröhnke condensation, a versatile reaction that allows for the introduction of various functional groups onto the terpyridine scaffold. unipv.it

The introduction of substituents at the 4'-position of the central pyridine (B92270) ring is a well-established strategy to tune the electronic and optical properties of the resulting metal complexes. researchgate.net These modifications can influence the metal-to-ligand charge transfer (MLCT) bands, which are crucial for applications in light-emitting devices and photosensitizers. rsc.org Furthermore, the electrochemical behavior of terpyridine complexes, including their redox activity, can be systematically altered through ligand design, which is significant for their use in energy storage and conversion applications. rsc.orgresearchgate.net

Metal complexes of terpyridine derivatives have been extensively studied for their potential in various fields. For instance, ruthenium(II) complexes of substituted terpyridines have been investigated for their applications in photodynamic therapy and as antineoplastic agents. The interaction of these complexes with DNA has also been a subject of study, revealing potential for therapeutic applications.

Unexplored Research Avenues and Hypotheses

While the broader class of substituted terpyridines has been extensively studied, this compound presents several specific and unexplored research avenues.

Systematic Photophysical and Electrochemical Studies: A fundamental research direction would be the comprehensive characterization of the photophysical and electrochemical properties of this compound and its metal complexes. It is hypothesized that the electron-donating nature of the ethyl groups will influence the energy levels of the ligand's molecular orbitals, thereby affecting the absorption and emission spectra of its metal complexes. A systematic study involving a range of transition metal ions would be necessary to elucidate these effects.

Catalytic Activity: The catalytic potential of metal complexes incorporating this ligand is a significant unexplored area. It is hypothesized that the steric bulk of the ethyl groups could influence the selectivity of catalytic reactions. Investigating the performance of its complexes in reactions such as oxidation, reduction, and cross-coupling would be a valuable pursuit.

Host-Guest Chemistry and Sensing: The ethyl groups on the terminal pyridine rings could create specific binding pockets, making the ligand and its complexes suitable candidates for host-guest chemistry and molecular sensing. It is hypothesized that these complexes could exhibit selective binding to small organic molecules or anions, which could be detected through changes in their photophysical properties.

Potential for Development of Novel Functional Materials and Systems

The unique substitution pattern of this compound suggests its potential for the development of novel functional materials and systems.

Luminescent Materials and OLEDs: By forming complexes with heavy metal ions such as platinum(II) or iridium(III), it is anticipated that this ligand could lead to the development of new phosphorescent materials for organic light-emitting diodes (OLEDs). The ethyl groups may enhance the solubility and processability of these materials, which is a critical factor for device fabrication.

Supramolecular Assemblies and Metallopolymers: The tridentate nature of the terpyridine core allows for the construction of well-defined supramolecular structures and metallopolymers. The ethyl substituents could influence the packing and morphology of these assemblies, potentially leading to materials with unique liquid crystalline or self-healing properties.

Interdisciplinary Collaborations and Emerging Methodologies

The exploration of this compound would greatly benefit from interdisciplinary collaborations and the application of emerging scientific methodologies.

Computational Chemistry: Collaboration with computational chemists will be crucial for predicting the electronic structure, photophysical properties, and reactivity of the ligand and its complexes. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights to guide experimental efforts. researchgate.net

Materials Science and Engineering: Partnerships with materials scientists and engineers will be essential for fabricating and characterizing devices such as OLEDs and DSSCs. This collaboration will bridge the gap between fundamental chemical synthesis and practical applications.

Transient Absorption Spectroscopy: The use of advanced spectroscopic techniques, such as transient absorption spectroscopy, will be vital for understanding the dynamics of the excited states of the metal complexes. This knowledge is critical for optimizing their performance in light-driven applications.

High-Throughput Screening: Emerging methodologies in high-throughput synthesis and screening could be employed to rapidly explore a wide range of metal complexes and catalytic reactions involving this ligand, accelerating the discovery of new functional materials.

Q & A

Q. What are the established synthetic routes for 4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with intermediates like 2-acetylpyridine and aldehydes. Key steps include:

  • Coupling reactions : Cross-coupling (e.g., Stille coupling) to assemble pyridine cores .
  • Condensation : Controlled reaction of aldehydes with amine derivatives under inert atmospheres .
  • Purification : Column chromatography or recrystallization to isolate the target compound.

Q. Critical Parameters :

  • Temperature : Optimal ranges (e.g., 80–120°C) to balance reaction rate and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Catalysts : Palladium-based catalysts for efficient cross-coupling .

Q. Table 1: Comparative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Core assembly2-Acetylpyridine, terephthalaldehyde60–75
Cross-couplingPd(OAc)₂, Cs₂CO₃, DMF, 100°C45–65

Q. How is the compound characterized using spectroscopic and structural analysis methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ethyl/pyridine group integration .
  • X-ray crystallography : Resolve molecular geometry and confirm planarity of the pyridine backbone .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. Key Data :

  • Crystallographic parameters : Bond lengths (C–C: ~1.48 Å) and angles (N–C–N: ~120°) align with aromatic systems .
  • FT-IR : Peaks at 1580–1600 cm⁻¹ (C=N stretching) and 2900–3000 cm⁻¹ (C–H in ethyl groups) .

Q. What are the primary applications of this compound in coordination chemistry?

Methodological Answer: The compound acts as a multidentate ligand due to its three pyridine N-donor sites:

  • Metal complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or magnetic studies .
  • Supramolecular assembly : Self-assembles into metal-organic frameworks (MOFs) via π-π stacking and metal coordination .

Example :
Cu(II) complexes exhibit paramagnetic behavior, studied via EPR and magnetic susceptibility measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-technique validation : Combine X-ray diffraction (absolute structure) with NMR/IR to cross-verify functional groups .
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts or vibrational spectra, compared with experimental data .
  • Crystallographic refinement : Adjust thermal parameters and occupancy factors to address disorder in ethyl/pyridine groups .

Case Study :
Discrepancies in ¹³C NMR signals for ethyl groups were resolved by variable-temperature NMR, confirming rotational freedom .

Q. What strategies optimize ligand design for enhanced metal complexation efficiency?

Methodological Answer:

  • Steric/Electronic tuning : Introduce electron-withdrawing groups (e.g., Cl) to pyridine rings to modulate metal-binding affinity .
  • Solvent effects : Use coordinating solvents (e.g., acetonitrile) to stabilize intermediates during complexation .
  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-limiting steps .

Q. Table 2: Ligand-Metal Binding Constants

Metal IonLog K (Stability Constant)ConditionsReference
Cu²⁺8.2 ± 0.3pH 7, 25°C, MeCN
Fe³⁺6.7 ± 0.2pH 5, 25°C, H₂O

Q. How can reaction mechanisms in catalytic applications be analyzed?

Methodological Answer:

  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled ligands to track proton/electron transfer pathways .
  • In-situ monitoring : Raman or EPR spectroscopy to detect transient metal-ligand intermediates .
  • Kinetic isotope effects (KIE) : Compare reaction rates with/without isotopic substitution to identify mechanistic steps .

Example :
In Pd-catalyzed cross-coupling, isotopic labeling revealed oxidative addition as the rate-determining step .

Data Contradiction Analysis Example
Issue : Conflicting NMR and X-ray data on ethyl group conformation.
Resolution :

VT-NMR : Showed signal coalescence at elevated temperatures, indicating dynamic behavior .

DFT simulations : Predicted low-energy conformers matching X-ray torsional angles .

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Reactant of Route 1
4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine
Reactant of Route 2
4-ethyl-2,6-bis(4-ethylpyridin-2-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.